molecular formula C7F14 B1583415 perfluoroheptene-1 CAS No. 355-63-5

perfluoroheptene-1

Cat. No.: B1583415
CAS No.: 355-63-5
M. Wt: 350.05 g/mol
InChI Key: CDAVUOSPHHTNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

perfluoroheptene-1: is a fluorinated organic compound with the molecular formula C₇F₁₄ 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Zinc in Acetic Acid Method: One of the synthetic routes involves the reaction of heptane derivatives with zinc in acetic acid under heating conditions.

    Mechanochemical Method: Another method involves the alumina-mediated solid-state mechanochemical degradation of perfluorooctanoic acid (PFOA) to synthesize perfluorohept-1-ene.

Industrial Production Methods: Industrial production methods for perfluorohept-1-ene typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: perfluoroheptene-1 can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

    Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Addition Reactions: Reagents such as hydrogen and halogens are used under specific conditions to achieve the desired products.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as perfluoroalkyl amines or perfluoroalkyl thiols can be formed.

    Addition Products: Products such as perfluoroalkyl halides or perfluoroalkyl hydrides are commonly formed.

Mechanism of Action

Molecular Targets and Pathways: perfluoroheptene-1 exerts its effects primarily through its high fluorine content, which imparts unique chemical properties. The compound interacts with various molecular targets through mechanisms such as:

Comparison with Similar Compounds

  • Perfluorohex-1-ene (C₆F₁₂)
  • Perfluorooct-1-ene (C₈F₁₆)

Comparison:

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAVUOSPHHTNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188998
Record name Perfluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-63-5
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohept-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohept-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
perfluoroheptene-1
Reactant of Route 2
Reactant of Route 2
perfluoroheptene-1
Reactant of Route 3
perfluoroheptene-1
Reactant of Route 4
perfluoroheptene-1
Reactant of Route 5
perfluoroheptene-1
Reactant of Route 6
perfluoroheptene-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.